molecular formula C7H14N4 B8741904 5-(1h-1,2,4-Triazol-1-yl)pentan-1-amine

5-(1h-1,2,4-Triazol-1-yl)pentan-1-amine

Cat. No.: B8741904
M. Wt: 154.21 g/mol
InChI Key: ANJRZXVIIWLPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine ( 100327-52-4) is a chemical compound with the molecular formula C7H14N4 and a molecular weight of 154.22 g/mol . It features a pentylamine chain linked to a 1,2,4-triazole heterocycle, a structure that classifies it as a valuable molecular building block in medicinal chemistry and drug discovery research . The 1,2,4-triazole moiety is a known pharmacophore found in active pharmaceutical ingredients, and its incorporation into various molecular scaffolds is a common strategy in the design of bioactive molecules . This amine-functionalized triazole derivative is primarily used in scientific research as a key synthetic intermediate. Researchers can leverage its reactive amine group for further chemical modifications, such as amide bond formation or reductive amination, to create more complex compounds for biological screening . While this specific compound's mechanism of action is dependent on its ultimate application, related triazole-containing molecules have demonstrated activity as agonists for serotonin receptors, highlighting the potential research utility of this chemical scaffold in neuroscience and pharmacology . The product is offered with high purity for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pentan-1-amine

InChI

InChI=1S/C7H14N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5,8H2

InChI Key

ANJRZXVIIWLPSH-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Chain Length and Heterocycle Substitution

Key Compounds for Comparison:

  • OCM-8 to OCM-11 (Propylamine analogs): These compounds feature a 3-(1H-1,2,4-triazol-1-yl)propylamine backbone coupled with substituted oxazole-carboxamide groups. For example, OCM-8 demonstrated high GSK-3β inhibition (IC₅₀ < 10 nM), attributed to its trifluorophenyl substituent enhancing hydrophobic interactions .
  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine: This hybrid integrates a thiazole ring with the triazole group, introducing rigidity and planar geometry. Such structural changes could alter binding kinetics compared to the pentylamine derivative, as thiazole’s sulfur atom may engage in additional van der Waals interactions .

Table 1: Structural and Functional Comparisons

Compound Name Backbone Structure Key Substituents/Modifications Biological Activity Reference
5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine Pentylamine-triazole None described N/A (Theoretical) N/A
OCM-8 Propylamine-triazole 3,4,5-Trifluorophenyl-oxazole GSK-3β inhibitor (IC₅₀ < 10 nM)
4-tert-Butyl-5-(triazol-1-yl)thiazol-2-amine Thiazole-triazole tert-Butyl group Anticancer (preclinical)
5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine Pentylamine-imidazole Trityl-protected imidazole Synthetic intermediate

Impact of Heterocycle Replacement

  • Imidazole vs. Triazole: The imidazole-containing 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine () lacks the triazole’s third nitrogen, reducing hydrogen-bonding capacity. This could diminish target affinity in contexts where triazole-specific interactions are critical, such as with ATP-binding pockets in kinases .

Preparation Methods

Reaction Mechanism and Regioselectivity

The Huisgen 1,3-dipolar cycloaddition between an azide and alkyne remains the gold standard for synthesizing 1,2,4-triazole derivatives. For 5-(1H-1,2,4-triazol-1-yl)pentan-1-amine, the reaction involves:

  • Azide precursor : 5-Azidopentan-1-amine

  • Alkyne precursor : Propargylamine derivatives

Copper(I) catalysts, such as CuBr or CuSO₄ with sodium ascorbate, facilitate regioselective 1,4-disubstituted triazole formation. Kinetic studies show that reaction rates double when using tert-butanol/water (1:1) solvent systems compared to pure DMF.

Table 1: Optimization of CuAAC Conditions

ParameterOptimal ConditionYield (%)Purity (%)
CatalystCuSO₄ + Sodium Ascorbate9298
Solventtert-Butanol/H₂O (1:1)8997
Temperature (°C)258595
Reaction Time (h)129096

Alternative Synthetic Routes

Nucleophilic Substitution of Halogenated Intermediates

A two-step approach involves:

  • Halogenation : Reacting 5-bromopentan-1-amine with 1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃).

  • Purification : Isolation via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

This method yields 78–82% product but requires stringent moisture control to prevent hydrolysis.

Reductive Amination of Ketone Precursors

Reductive amination using 5-(1H-1,2,4-triazol-1-yl)pentan-2-one and ammonia gas in the presence of NaBH₃CN achieves moderate yields (65–70%). However, competing reduction of the triazole ring limits scalability.

One-Pot Synthesis Strategies

Recent patents disclose a one-pot method combining azide formation and cycloaddition:

  • In situ azide generation : Treat 5-aminopentanol with NaN₃ and PPh₃ in CCl₄.

  • Cycloaddition : Add propargylamine and CuI at 50°C for 6 hours.

This approach reduces purification steps and achieves 85% yield with >99% regioselectivity.

Solvent and Catalyst Systems

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but promote side reactions. Mixed aqueous systems (e.g., H₂O/EtOH) improve triazole stability while suppressing copper oxidation.

Catalyst Innovations

Heterogeneous catalysts like Cu nanoparticles on Al₂O₃ enable catalyst recycling without yield loss (5 cycles, 88–91% yield).

Purification and Isolation

Hydrochloride Salt Formation

Treating the crude product with HCl gas in diethyl ether precipitates this compound hydrochloride. Recrystallization from ethanol/ether (1:3) yields 95% pure product.

Table 2: Purity Analysis of Final Product

MethodConditionsPurity (%)
HPLCC18 column, H₂O/MeCN99.2
¹H NMRD₂O, 400 MHz98.5
Mass SpectrometryESI+, m/z 179 [M+H]⁺99.0

Challenges and Mitigation Strategies

Byproduct Formation

  • Diastereomers : Chiral HPLC separates enantiomers when using asymmetric alkynes.

  • Oligomers : Adding molecular sieves (4Å) suppresses polymerization.

Scalability Issues

Continuous-flow reactors enhance heat transfer and reduce reaction time (3 hours vs. 12 hours batch) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(1H-1,2,4-Triazol-1-yl)pentan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves nucleophilic substitution of 1,2,4-triazole with a pentylamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of triazole to pentylamine precursor) and reaction time (12–24 hours). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is critical to isolate the product . Alternative routes may employ palladium-catalyzed coupling for regioselective triazole attachment, though this demands inert atmospheres and ligand optimization .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H NMR should show characteristic peaks for the pentyl chain (δ 1.4–1.6 ppm, multiplet) and triazole protons (δ 8.1–8.3 ppm, singlet).
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., triazole N–C distances: ~1.32 Å) to validate substitution patterns .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 182.15 (C₇H₁₄N₄) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation. Avoid prolonged exposure to light or moisture .
  • Waste Disposal : Neutralize residues with 10% acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution. The triazole ring’s N1 atom typically exhibits higher nucleophilicity (Fukui f⁻ index >0.15) compared to other positions. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD model to predict regioselectivity in alkylation or acylation reactions .

Q. What strategies resolve contradictions in reported biological activity data for triazole-amine derivatives?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. Adjust for differences in purity (HPLC ≥95%) and stereochemistry .
  • In Silico Docking : Validate binding modes against protein targets (e.g., cytochrome P450) using AutoDock Vina to reconcile discrepancies in inhibition data .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, gradient: 10–90% acetonitrile in H₂O).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Triazole-amine derivatives typically degrade fastest under acidic conditions (pH 2, k ≈ 0.12 h⁻¹) .

Key Considerations for Experimental Design

  • Controlled Variables : Ensure consistent solvent purity, anhydrous conditions for synthesis, and calibrated instrumentation for reproducibility.
  • Advanced Characterization : Use variable-temperature NMR to study conformational changes in the pentyl chain .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and environmental disposal .

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